molecular formula C20H11Cl2NO2S B2462090 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide CAS No. 478248-51-0

3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

Cat. No. B2462090
CAS RN: 478248-51-0
M. Wt: 400.27
InChI Key: OFNSNWLMOOJTDL-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide” is a chemical compound with the molecular formula C20H11Cl2NO2S and a molecular weight of 400.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide” consists of 20 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Photosensitization and Material Science

  • Fischer (1991) developed novel 9-oxo-9H-thioxanthene- and 9-oxo-9H-xanthene-dicarboximides, closely related to 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, which exhibited properties useful as photosensitizers. These derivatives showed unique characteristics like liquid aggregation form, water solubility, and bathochromic shifts of absorption wavelengths, making them suitable for applications in material science (Fischer, 1991).

Photopolymerization and Biomedical Applications

  • Wu et al. (2017) synthesized two thioxanthone-based photoinitiators for visible light photopolymerization, demonstrating their efficacy and low migration, which is critical for applications in food packaging and biomedical fields (Wu et al., 2017).

Antimicrobial Agents

  • Zadrazilova et al. (2015) assessed a series of substituted benzamides for their bactericidal properties against MRSA strains. Their findings highlight the potential of these compounds as effective antimicrobial agents (Zadrazilova et al., 2015).

Anticancer Research

  • Yılmaz et al. (2015) synthesized indapamide derivatives, which included compounds structurally related to 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, demonstrating proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).

Photocatalysis

  • Torimoto et al. (1996) investigated the use of TiO2-loaded adsorbent supports for photocatalytic degradation of propyzamide, a compound structurally similar to the subject molecule. This research has implications for environmental remediation technologies (Torimoto et al., 1996).

Antibacterial and Antifungal Activities

  • Özden et al. (2004) synthesized and evaluated benzamides, closely related to the chemical , for their potent antibacterial and antifungal activities (Özden et al., 2004).

Chemical Synthesis and Characterization

  • Adhami et al. (2012) conducted a study focusing on the synthesis of a compound closely related to 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide. This research contributes to the broader understanding of synthetic pathways and characterization of similar compounds (Adhami et al., 2012).

Heterocyclic Chemistry

  • Various studies by Okabayashi et al. (1991, 1989) focused on the synthesis of dichloro-9H-thioxanthen-9-ones, which are structurally related to the target molecule. These compounds have significance in the field of heterocyclic chemistry (Okabayashi et al., 1991), (Okabayashi et al., 1989).

Antipathogenic Properties

  • Limban et al. (2011) synthesized acylthioureas demonstrating significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

3,4-dichloro-N-(9-oxothioxanthen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2NO2S/c21-15-7-5-11(9-16(15)22)20(25)23-12-6-8-18-14(10-12)19(24)13-3-1-2-4-17(13)26-18/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNSNWLMOOJTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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